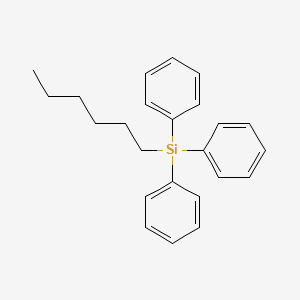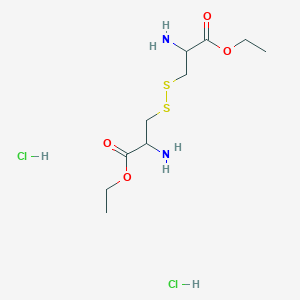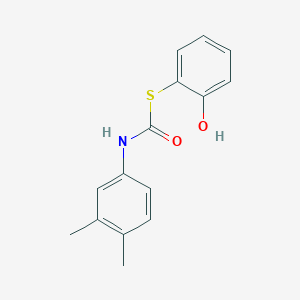
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula C8H7ClO3 and a molecular weight of 186.596 g/mol It is a derivative of pyranone, characterized by the presence of acetyl, chloro, and methyl groups attached to the pyranone ring
Preparation Methods
The synthesis of 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-2-methylacrylic acid with acetic anhydride in the presence of a catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into alcohol derivatives.
Scientific Research Applications
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one involves its interaction with molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with microbial cell wall synthesis or enzyme activity, resulting in antimicrobial properties .
Comparison with Similar Compounds
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
- 3-Acetyl-2-(4-chloroanilino)-6-methyl-4H-pyran-4-one
- 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one
- 3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications
Properties
CAS No. |
58404-93-6 |
|---|---|
Molecular Formula |
C8H7ClO3 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
5-acetyl-3-chloro-6-methylpyran-2-one |
InChI |
InChI=1S/C8H7ClO3/c1-4(10)6-3-7(9)8(11)12-5(6)2/h3H,1-2H3 |
InChI Key |
CWSYLGFOIWPRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)












